molecular formula C23H18ClN3O2S B2527225 N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide CAS No. 443354-17-4

N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide

Cat. No. B2527225
CAS RN: 443354-17-4
M. Wt: 435.93
InChI Key: YKPQLRFFEHTZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide, also known as AG1478, is a synthetic compound that is used in scientific research for its ability to inhibit the activity of epidermal growth factor receptor (EGFR). The compound was first synthesized in the late 1990s and has since been used in numerous studies to investigate the role of EGFR in various biological processes.

Scientific Research Applications

Antimicrobial Applications

Quinazolinone derivatives have demonstrated significant antimicrobial properties. For instance, Patel and Shaikh (2011) synthesized 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, revealing compounds with good activity against standard drugs (Patel & Shaikh, 2011). Similarly, Desai et al. (2007) synthesized new quinazolines that were tested for antibacterial and antifungal activities, showcasing potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Antiviral Applications

Research by Ghosh et al. (2008) on anilidoquinoline derivatives, closely related to the quinazolinone class, indicated significant antiviral and antiapoptotic effects, particularly against Japanese encephalitis virus, highlighting the therapeutic potential of quinazolinone derivatives in viral infections (Ghosh et al., 2008).

Antitumor and Anticancer Applications

Quinazolinone derivatives have also shown promise in anticancer research. Al-Suwaidan et al. (2016) synthesized novel 3-benzyl-4(3H)-quinazolinone analogues that exhibited broad-spectrum antitumor activity, with some compounds being more potent than the positive control 5-FU (Al-Suwaidan et al., 2016). Mehta et al. (2019) further investigated quinazolin-4(3H)-yl acetamide derivatives for their antimicrobial and anticancer activities, finding compounds with significant antimicrobial activity and potential anticancer properties (Mehta et al., 2019).

Anticonvulsant Applications

Kothayer et al. (2019) explored the anticonvulsant activities of N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl)benzamide derivatives, discovering compounds with promising activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, suggesting the potential of quinazolinone derivatives as anticonvulsant agents (Kothayer et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c24-18-12-10-17(11-13-18)15-30-23-25-20-9-5-4-8-19(20)22(29)27(23)26-21(28)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPQLRFFEHTZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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